molecular formula C10H19NO B14310978 N-Tert-butyl-N-propylprop-2-enamide CAS No. 116389-86-7

N-Tert-butyl-N-propylprop-2-enamide

Cat. No.: B14310978
CAS No.: 116389-86-7
M. Wt: 169.26 g/mol
InChI Key: OKEXKQIUYJPVNQ-UHFFFAOYSA-N
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Description

N-Tert-butyl-N-propylprop-2-enamide is a chemical compound known for its unique structure and properties It is an amide derivative with a tert-butyl group and a propyl group attached to the nitrogen atom, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-N-propylprop-2-enamide typically involves the reaction of tert-butylamine with prop-2-enoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-N-propylprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated amides.

Scientific Research Applications

N-Tert-butyl-N-propylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Tert-butyl-N-propylprop-2-enamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Tert-butyl-N-methylprop-2-enamide
  • N-Tert-butyl-N-ethylprop-2-enamide
  • N-Tert-butyl-N-isopropylprop-2-enamide

Uniqueness

N-Tert-butyl-N-propylprop-2-enamide is unique due to its specific combination of tert-butyl and propyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

CAS No.

116389-86-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-tert-butyl-N-propylprop-2-enamide

InChI

InChI=1S/C10H19NO/c1-6-8-11(9(12)7-2)10(3,4)5/h7H,2,6,8H2,1,3-5H3

InChI Key

OKEXKQIUYJPVNQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)C=C)C(C)(C)C

Origin of Product

United States

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